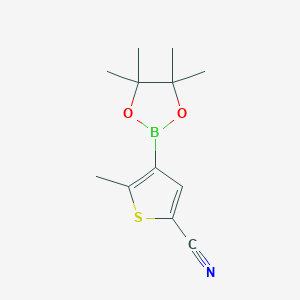
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura cross-coupling reaction, where it reacts with halogenated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the halogenated compound used.
科学研究应用
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic esters like this compound are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s ability to participate in cross-coupling reactions makes it useful in the synthesis of drug molecules. It can be used to introduce functional groups that enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to a halogenated compound. This results in the formation of a new carbon-carbon bond, a key step in many synthetic pathways .
相似化合物的比较
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a benzoate group instead of a thiophene ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a thiophene ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring with a methoxy group.
Uniqueness: The uniqueness of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its combination of a thiophene ring, a cyano group, and a boronic ester group. This combination provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C12H16BNO2S |
|---|---|
分子量 |
249.14 g/mol |
IUPAC 名称 |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H16BNO2S/c1-8-10(6-9(7-14)17-8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3 |
InChI 键 |
GEQGVIATGJKVQW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


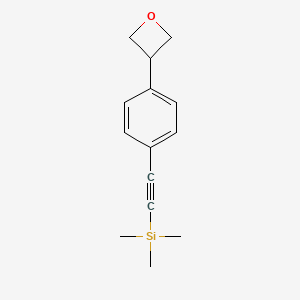
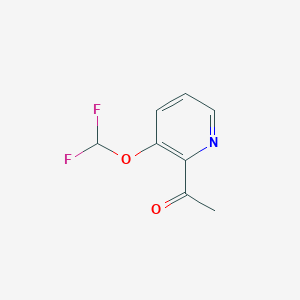
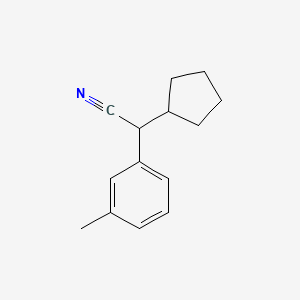
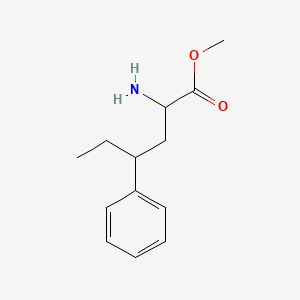
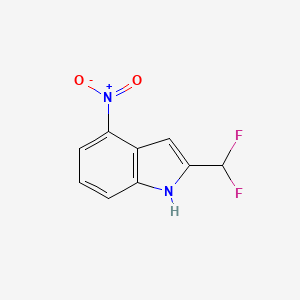
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
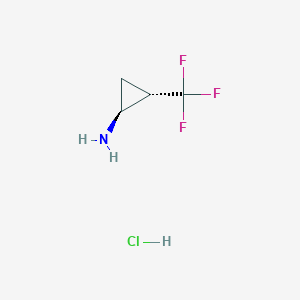
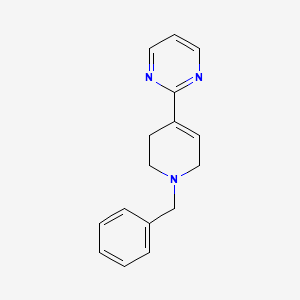
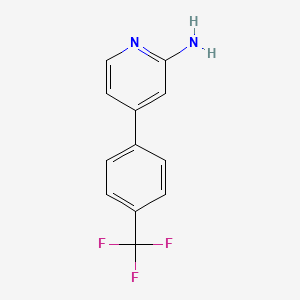
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
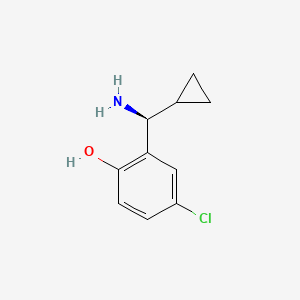
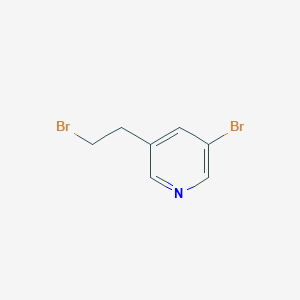
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
